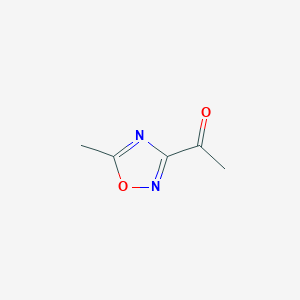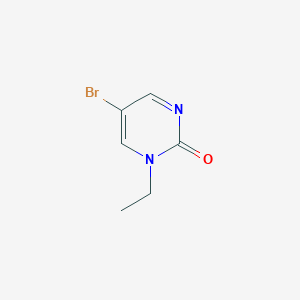
5-bromo-1-ethyl-1H-pyrimidin-2-one
Übersicht
Beschreibung
“5-bromo-1-ethyl-1H-pyrimidin-2-one” is a chemical compound with the molecular formula C6H7BrN2O . It is also known by other names such as “5-Bromo-2 (1H)-pyrimidinone”, “5-Bromo-2-hydroxypyrimidine”, and "5-Bromo-2-pyrimidinol" .
Molecular Structure Analysis
The molecular structure of “5-bromo-1-ethyl-1H-pyrimidin-2-one” can be represented as a 2D or 3D model . The compound has a molecular weight of 203.039.Wissenschaftliche Forschungsanwendungen
- Organic Synthesis Precursor 5-Bromo-1-ethyl-1H-pyrimidin-2-one serves as a valuable precursor in organic synthesis. Researchers have explored its use in constructing various functionalized pyrimidine derivatives. For instance, it has been employed to synthesize compounds like 3-ethoxy-5-fluoro-2-methyl-1H-pyrimidin-4-one through cyclization reactions.
- Derivatives of this compound have shown promise as antiviral agents. For instance:
- Researchers have evaluated imidazole-containing compounds (including those derived from 5-bromo-1-ethyl-1H-pyrimidin-2-one) for their antioxidant properties. These compounds exhibited scavenging potential comparable to ascorbic acid .
- Specific indole derivatives, such as (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have demonstrated anti-inflammatory and analgesic effects .
- Indole derivatives, including those containing the pyrimidinone scaffold, are biologically relevant. The indole nucleus appears in various synthetic drug molecules and natural compounds. For example, indole-3-acetic acid is a plant hormone derived from tryptophan degradation .
Antiviral Activity
Antioxidant Potential
Anti-Inflammatory and Analgesic Activities
Biological Relevance
Medicinal Chemistry Exploration
Eigenschaften
IUPAC Name |
5-bromo-1-ethylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)3-8-6(9)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZRZZYAKNHTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=NC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-ethyl-1H-pyrimidin-2-one | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)
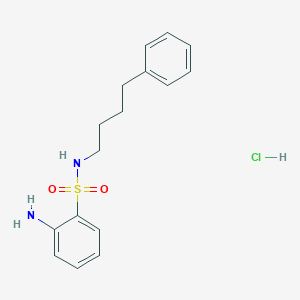
![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
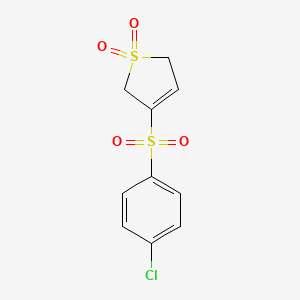
![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)
![5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2508384.png)
![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)
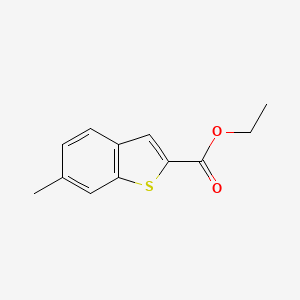
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2508393.png)
